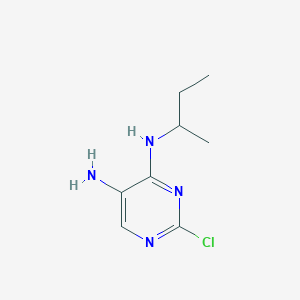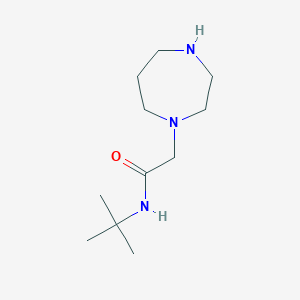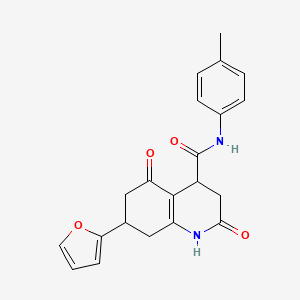
N-(4-chloro-2-methylphenyl)(2-oxochromen-3-yl)carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methylphenyl)(2-oxochromen-3-yl)carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a 4-chloro-2-methylphenyl group and a 2-oxochromen-3-yl group attached to a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)(2-oxochromen-3-yl)carboxamide typically involves the reaction of 4-chloro-2-methylaniline with 2-oxochromene-3-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)(2-oxochromen-3-yl)carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)(2-oxochromen-3-yl)carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)(2-oxochromen-3-yl)carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methylphenyl)-2-(4-ethoxyphenylamino)acetamide
- N-(4-chloro-2-methylphenyl)-2-(2,4-dimethoxyphenylamino)acetamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
N-(4-chloro-2-methylphenyl)(2-oxochromen-3-yl)carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the 4-chloro-2-methylphenyl and 2-oxochromen-3-yl groups allows for a wide range of chemical modifications and potential applications. Its unique structure also contributes to its potential as a versatile intermediate in organic synthesis and its promising biological activities.
Properties
Molecular Formula |
C17H12ClNO3 |
|---|---|
Molecular Weight |
313.7 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C17H12ClNO3/c1-10-8-12(18)6-7-14(10)19-16(20)13-9-11-4-2-3-5-15(11)22-17(13)21/h2-9H,1H3,(H,19,20) |
InChI Key |
YNBJZAQZOBHUPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3,5-Dimethylphenyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12122614.png)



![9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B12122632.png)
![Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]-](/img/structure/B12122633.png)

![1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12122637.png)

![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12122668.png)
![[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B12122670.png)

